![molecular formula C10H21ClN2 B11897521 3-Azaspiro[5.5]undecan-3-amine hydrochloride](/img/structure/B11897521.png)
3-Azaspiro[5.5]undecan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azaspiro[5.5]undecan-3-amine hydrochloride is a spirocyclic amine compound with the molecular formula C₁₀H₂₁ClN₂. It is characterized by a unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[5.5]undecan-3-amine hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. The amine group is then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the spirocyclic structure and subsequent functionalization .
Chemical Reactions Analysis
Oxidation to Ketones
The primary amine group in 3-Azaspiro[5.5]undecan-3-amine hydrochloride undergoes oxidation under standard conditions to yield spirocyclic ketones. This reaction modifies the nitrogen center, generating intermediates useful for further functionalization.
Example Reaction:
3-Azaspiro[5.5]undecan-3-amineOxidizing Agent3-Azaspiro[5.5]undecan-3-one+HCl
Reductive Alkylation
The amine reacts with aldehydes or ketones in reductive amination reactions. For instance, treatment with acetaldehyde and sodium cyanoborohydride (NaCNBH₃) produces tertiary amines.
Key Data:
Reactants | Conditions | Product (Yield) | Source |
---|---|---|---|
Acetaldehyde + NaCNBH₃ | Ethanol, 20°C, 2 hours | Tertiary amine (78%) |
This method preserves the spirocyclic structure while introducing alkyl substituents .
Acetamidine Formation
Reaction with methyl acetimidate converts the primary amine into an acetamidine derivative, enhancing its basicity and potential for hydrogen bonding.
Reaction Pathway:
Amine+Methyl acetimidate→Acetamidine derivative
This modification is critical for studying structure-activity relationships in antiviral applications .
Hydrogenation
Hydrogenation of unsaturated derivatives of this compound (e.g., spirocyclic enones) using palladium on charcoal (Pd/C) under hydrogen pressure saturates double bonds.
Example from Analogous Structures:
Substrate | Conditions | Product (Yield) | Source |
---|---|---|---|
3-Methyl-3-azaspiro[5.5]undec-7-en-9-one | H₂ (4.5 bar), Pd/C, ethyl acetate | Saturated ketone (91%) |
While direct data on the hydrochloride salt is limited, analogous spirocyclic amines undergo efficient hydrogenation .
Alkylation and Acylation
The amine participates in nucleophilic substitution reactions:
-
Alkylation: Reacts with alkyl halides to form secondary or tertiary amines.
-
Acylation: Forms amides when treated with acyl chlorides or anhydrides.
Reported Applications:
Condensation Reactions
The amine engages in cyclocondensation with carbonyl compounds (e.g., aldehydes, ketones) to form imines or heterocycles. For example, Robinson annelation with methyl vinyl ketone constructs spirocyclic enones .
Typical Conditions:
Biological Activity and Mechanistic Insights
The compound’s antiviral activity against influenza A virus is linked to its ability to bind the M2 ion channel (IC₅₀ ≈ 1 μM) . Structural rigidity from the spirocyclic framework enhances binding specificity compared to flexible analogs like amantadine .
Comparative Activity Data:
Compound | A/M2 Inhibition (IC₅₀, μM) | Selectivity for M2 vs. Mutants |
---|---|---|
Amantadine | 16.0 | Low (V27A: IC₅₀ > 200 μM) |
3-Azaspiro Derivative | 2.4–33.5 | Moderate (V27A: 17.7% inhibition at 100 μM) |
Synthetic Utility
The compound serves as a precursor for:
-
Spirocyclic Ketones: Via oxidation or annelation.
-
Biologically Active Derivatives: Alkylated/acylated analogs with improved pharmacokinetic profiles.
Scientific Research Applications
Pharmacological Applications
-
Influenza Virus Inhibition
- 3-Azaspiro[5.5]undecan-3-amine hydrochloride has been identified as an inhibitor of the M2 proton channel of the influenza A virus. It exhibits an IC50 value of approximately 1 μM , indicating its potency as an antiviral agent against influenza . The mechanism involves blocking the M2 protein, which is crucial for the viral life cycle.
-
Neuropharmacology
- Research indicates that compounds like this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. Its structural properties allow it to interact with various receptors in the central nervous system, although specific studies are still emerging.
The compound has shown biological activity as a proton channel blocker, which is critical in the context of viral infections and possibly in modulating physiological functions related to neurotransmission.
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral properties of various compounds identified that this compound effectively inhibited the growth of influenza A virus in vitro. The study demonstrated that treatment with this compound resulted in a significant reduction in viral titers, confirming its potential as a therapeutic agent against influenza infections.
Case Study 2: Neuropharmacological Investigations
In another investigation focusing on neuropharmacology, researchers explored the effects of this compound on neurotransmitter release in animal models. The results indicated alterations in dopamine and serotonin levels following administration, suggesting possible applications in treating mood disorders or neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-Azaspiro[5.5]undecan-3-amine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
3-Azaspiro[5.5]undecan-7-amine hydrochloride: Studied for its potential therapeutic applications.
Uniqueness
3-Azaspiro[5.5]undecan-3-amine hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
3-Azaspiro[5.5]undecan-3-amine hydrochloride is a spirocyclic compound that has garnered attention for its potential biological activities, particularly as an antiviral agent. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that contributes to its biological activity. The compound's molecular formula is C10H19N⋅HCl, and it has been classified under various chemical databases, including PubChem and BenchChem, where its synthesis and reactivity have been documented .
The primary mechanism of action for this compound involves its interaction with the M2 protein of the influenza A virus. This protein is crucial for viral replication, and inhibitors targeting it can potentially prevent the virus from entering host cells. Research indicates that the compound binds effectively to the M2 channel, demonstrating significant inhibitory activity against influenza A virus strains .
Antiviral Activity
Studies have shown that this compound exhibits potent antiviral properties:
- Inhibition of Influenza A Virus : The compound has been characterized as a strong inhibitor of the M2 ion channel, with IC50 values indicating effective inhibition at low concentrations (around 16 μM) .
- Structure-Activity Relationship : Variations in the spirocyclic structure directly influence the compound's potency against viral strains. For instance, modifications that enhance hydrophobic interactions or introduce hydrogen-bond donors have been shown to improve inhibitory activity .
Antitumor Properties
Beyond its antiviral activity, preliminary studies suggest potential antitumor effects:
- Cell Line Studies : In vitro assays have indicated that the compound may inhibit the proliferation of certain cancer cell lines, although further research is required to elucidate specific mechanisms and pathways involved .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Influenza Inhibition : A study conducted by Kolocouris et al. demonstrated that derivatives of this compound showed improved binding affinity to the M2 protein compared to traditional inhibitors like amantadine .
- Antitumor Screening : In a screening assay for antitumor activity, compounds based on the spirocyclic framework exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting a promising avenue for further development .
Data Summary
Property | Value |
---|---|
Molecular Formula | C10H19N⋅HCl |
IC50 against Influenza A | ~16 μM |
Potential Antitumor Activity | Yes (in vitro studies) |
Binding Target | M2 Protein (Influenza A) |
Q & A
Basic Research Questions
Q. What are the optimal purification methods for 3-azaspiro[5.5]undecan-3-amine hydrochloride derivatives?
Automated flash chromatography is widely used for purifying spirocyclic amine derivatives. For example, N-(spiro[5.5]undecan-3-yl)-[1,1′-biphenyl]-4-carboxamide was purified via this method with 84% yield, using CDCl₃ as the solvent for NMR characterization . Key parameters include solvent polarity gradients and column packing material. Challenges include resolving structurally similar byproducts, which may require optimization of elution conditions (e.g., hexane/ethyl acetate ratios).
Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structural integrity of this compound?
¹H NMR (400 MHz, CDCl₃) is critical for confirming the spirocyclic core and substituent positions. For instance, δ 1.42 ppm (br s, 8H) corresponds to the undecane ring protons, while δ 7.86–7.35 ppm (aromatic protons) confirms biphenyl attachment . Cross-validation with ¹³C NMR and DEPT-135 experiments resolves overlapping signals, particularly for quaternary carbons in the spiro system.
Q. What synthetic routes are available for introducing functional groups to the spiroamine scaffold?
Reaction with 2-(2,6-dioxo-3-piperidyl)-4-fluoro-isoindoline-1,3-dione in DMSO at 130°C under inert conditions yields tert-butyl-protected derivatives. DIPEA is used as a base to deprotonate the amine for nucleophilic substitution . Alternative methods include reductive amination with aldehydes or ketones, though steric hindrance in the spiro system may require elevated temperatures or microwave-assisted synthesis.
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound in ion channel inhibition?
Inhibition studies of influenza A virus M2 channels use solid-supported membrane (SSM) electrodes and Xenopus oocytes. For example, 100 µM spiro[5.5]undecan-3-amine reduced A/M2-WT activity by ~40% in SSM assays (pH 6.0) and ~30% in oocytes (pH 5.5). Key controls include normalizing responses to Cu(II)-insensitive backgrounds and validating pH-dependent activation . Dose-response curves (IC₅₀) should be generated using serial dilutions (1–200 µM) to assess potency.
Q. What strategies address contradictions in synthetic yields across different reaction conditions?
Discrepancies in yields (e.g., 59% vs. 84% in similar reactions) may arise from steric effects or solvent polarity. For example, DMSO at 130°C improves solubility of bulky intermediates compared to dichloromethane . Systematic screening of bases (e.g., DIPEA vs. triethylamine) and catalysts (e.g., Pd/C for hydrogenation) can optimize efficiency. Kinetic studies (time vs. conversion) are recommended to identify rate-limiting steps.
Q. How can computational modeling guide the design of spirocyclic amine derivatives with enhanced selectivity?
Density functional theory (DFT) calculations predict binding affinities to target proteins. For arylcyclohexylamine analogs, electrostatic potential maps reveal preferential interactions with hydrophobic pockets in TRP channels . Molecular dynamics simulations (e.g., GROMACS) can model conformational stability of the spiro ring under physiological conditions, aiding in rational modifications (e.g., fluorination at C9 to enhance metabolic stability).
Q. Methodological Challenges and Solutions
3.1 Handling hygroscopicity and stability during storage
The hydrochloride salt is hygroscopic, requiring storage under argon in desiccators (silica gel). For long-term stability, lyophilization from acetonitrile/water (1:1) is recommended .
3.2 Resolving spectral overlaps in mass spectrometry (MS)
High-resolution ESI-MS (e.g., m/z 348.4 [M+H]⁺) distinguishes the parent ion from adducts. Collision-induced dissociation (CID) fragments the spiro ring at C-N bonds, producing diagnostic peaks (e.g., m/z 165.1 for biphenyl fragments) .
Properties
Molecular Formula |
C10H21ClN2 |
---|---|
Molecular Weight |
204.74 g/mol |
IUPAC Name |
3-azaspiro[5.5]undecan-3-amine;hydrochloride |
InChI |
InChI=1S/C10H20N2.ClH/c11-12-8-6-10(7-9-12)4-2-1-3-5-10;/h1-9,11H2;1H |
InChI Key |
UUOKTCFOOVVYKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.